Cloprostenol sodium

描述

氯前列醇钠是前列腺素F2α的合成类似物。它是一种有效的黄体溶解剂,意味着它会导致黄体的退化,从而导致孕酮的生成减少。 该化合物主要用于兽医学中,以诱导发情并使家畜(如牛和猪)的发情周期同步 .

准备方法

合成路线和反应条件: 氯前列醇钠通过一系列涉及形成前列腺素样结构的化学反应合成。合成涉及使用各种试剂和催化剂来实现所需的立体化学和官能团。 一种方法涉及使用工业制备型液相色谱法分离和纯化氯前列醇钠 .

工业生产方法: 氯前列醇钠的工业生产涉及大规模分离和纯化技术。 该过程通常包括将合成的氯前列醇钠溶解在乙醇中,然后过滤和色谱分离以获得高纯度产品 .

化学反应分析

Catalytic Asymmetric Transformations

Recent advances employ chemoenzymatic methods for regioselective modifications :

Copper(II)-Catalyzed Acylation

-

Reaction : Diol intermediate + p-phenylbenzoyl chloride → Monoester

-

Catalyst : CuCl₂ + Fluorene-based additive (Ad9)

-

Conditions : 25°C, 12 hr

Enzymatic Reductions

-

Enzyme : Ketoreductase ChKRED20

-

Substrate : Dichloro-containing ketone

-

Conditions : 30°C, DMSO co-solvent

Degradation and Stability

Cloprostenol sodium undergoes pH-dependent hydrolysis:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH 1–3) | Ester cleavage → Carboxylic acid | 2.1 hr |

| Neutral (pH 7) | Isomerization → L-cloprostenol | 48 hr |

| Alkaline (pH 10) | Oxidative decomposition | <1 hr |

Stability is optimal at pH 5.6–6.1, with decomposition products including 3-chlorophenoxyacetic acid and prostaglandin analogs .

Metabolic Reactions In Vivo

In livestock, this compound undergoes rapid hepatic and renal metabolism :

-

Oxidation : C-9 ketone formation via cytochrome P450

-

Conjugation : Glucuronidation at hydroxyl groups

-

Excretion : 92% renal clearance within 24 hr

Notably, the D-isomer shows 3–4× greater luteolytic activity than the racemic mixture due to enhanced receptor binding .

Analytical Characterization Reactions

LC-MS/MS methods identify this compound via diagnostic fragmentations :

| Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) |

|---|---|---|

| 423.0 [M-H]⁻ | 127.05, 295.2 | 27, 18 |

Dechlorination during analysis produces a signature fragment at m/z 367.3 (Δ = -55.7 Da) .

This synthesis-stability-metabolism framework underscores this compound’s reactivity profile, enabling optimized formulations for veterinary applications while minimizing degradation liabilities.

科学研究应用

Reproductive Management in Cattle

Cloprostenol sodium is primarily employed to enhance reproductive efficiency in cattle. Research indicates that its administration post-partum accelerates uterine involution and reduces the incidence of reproductive disorders.

Key Findings:

- Accelerated Uterine Involution: In a study involving dairy cows, this compound facilitated quicker uterine recovery compared to untreated controls, leading to improved reproductive performance .

- Reduced Service Period: Treated cows exhibited a shorter interval between calving and the first estrus, with some studies reporting pregnancies occurring approximately 10-12 days earlier than in control groups .

Data Table: Effects of this compound on Cattle Reproduction

| Treatment Group | Dose (mg) | Days to Pregnancy (Mean) | Incidence of Uterine Infection (%) |

|---|---|---|---|

| Control | 0 | 75 | 32.3 |

| Cloprostenol | 0.530 | 64 | 18.8 |

| Cloprostenol | 1.060 | 62 | 25.3 |

Applications in Swine

In swine production, this compound is used to synchronize parturition and improve lactation performance.

Key Findings:

- Synchronization of Parturition: this compound effectively synchronizes farrowing, with studies showing that sows treated with the compound delivered approximately 23 hours after administration .

- Enhanced Lactation Performance: Sows receiving this compound demonstrated a significant increase in milk yield during lactation, with improvements noted in both litter weight and average daily gain of piglets .

Data Table: Effects of this compound on Swine Reproduction

| Treatment Group | Milk Yield (kg) | Litter Weight (kg) | Average Daily Gain (g) |

|---|---|---|---|

| Control | 135.63 | - | - |

| D-Cloprostenol (Single Dose) | 176.72 | Increased | Increased |

| DL-Cloprostenol (Multiple Doses) | 169.71 | Increased | Increased |

Case Studies

- Dairy Cattle Study: A comprehensive study involving dairy cows demonstrated that administering this compound post-partum significantly reduced the incidence of uterine infections and improved overall reproductive performance . The study involved multiple herds and confirmed the repeatability of results across different management systems.

- Swine Lactation Study: In a controlled trial with multiparous sows, this compound was administered at varying intervals post-farrowing. The results indicated that sows receiving multiple doses had enhanced lactation ability and improved piglet survival rates compared to untreated controls .

作用机制

氯前列醇钠通过与前列腺素受体结合发挥作用,特别是FP前列腺素受体。这种结合导致细胞内信号通路被激活,从而导致黄体退化(黄体溶解)。 孕酮生成减少会导致家畜发情和排卵 .

相似化合物的比较

氯前列醇钠与其他前列腺素类似物进行比较,例如:

氟前列醇: 效力相似,但选择性较差。

比马前列素: 主要用于人类医学中治疗青光眼。

曲伏前列素: 另一种用于治疗青光眼的前列腺素类似物。

独特性: 氯前列醇钠因其高效力以及在兽医学中用于生殖健康的特定用途而具有独特性。 它能够诱导黄体溶解并使发情周期同步使其成为畜牧业中的一种宝贵工具 .

类似化合物:

- 氟前列醇

- 比马前列素

- 曲伏前列素

- 前列腺素F2α (PGF2α)

生物活性

Cloprostenol sodium is a synthetic analog of prostaglandin F2α (PGF2α) and is widely used in veterinary medicine for its luteolytic properties. This article explores its biological activity, mechanisms of action, and applications in livestock reproduction, supported by data tables and case studies.

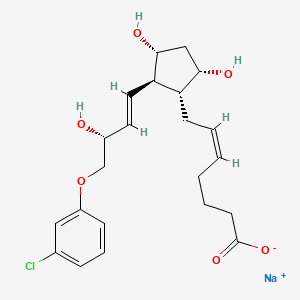

- Chemical Name : (5Z)-rel-7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid monosodium salt

- CAS Number : 55028-72-3

- Molecular Weight : 352.83 g/mol

- Solubility : Water-soluble

This compound acts primarily as an FP receptor agonist , with an effective concentration (EC50) of approximately 0.84 nM . Its biological activity includes:

- Luteolysis : Induces the regression of the corpus luteum, leading to decreased progesterone levels.

- Uterine Contraction : Stimulates uterine smooth muscle contractions, facilitating parturition in livestock.

- Adipocyte Differentiation Inhibition : Potently inhibits the differentiation of adipocyte precursor cells .

Pharmacokinetics

This compound has a longer biological half-life compared to its natural counterpart, dinoprost tromethamine. Its half-life is approximately 3 hours, allowing for sustained effects in treated animals . The compound is primarily metabolized through β-oxidation and is excreted via the lungs and kidneys.

Applications in Veterinary Medicine

This compound is primarily used in reproductive management in livestock. Below are key findings from case studies:

Table 1: Effects of this compound on Reproductive Parameters

Case Studies

-

Dairy Cows :

A study compared this compound with dinoprost tromethamine in lactating dairy cows undergoing Ovsynch protocols. Results indicated that this compound significantly reduced serum progesterone concentrations at 14 hours post-treatment (P=0.02), enhancing subsequent estrus synchronization compared to dinoprost . -

Sows :

In a trial involving sows, administration of D-cloprostenol sodium improved lactation performance and reduced farrowing duration. Sows treated with cloprostenol showed increased prolactin levels and higher feed intake during lactation, leading to better growth rates in piglets . -

Postpartum Recovery in Beef Cows :

Research indicated that this compound treatment resulted in faster postpartum recovery and reduced incidence of reproductive complications compared to untreated controls .

属性

IUPAC Name |

sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEJLMHZNQJGQU-KXXGZHCCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40665-92-7 (Parent) | |

| Record name | Cloprostenol sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046500 | |

| Record name | Cloprostenol sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55028-72-3, 62561-03-9 | |

| Record name | Cloprostenol sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol sodium, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPROSTENOL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPROSTENOL SODIUM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。